![molecular formula C12H14F3N5 B7578637 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile](/img/structure/B7578637.png)
5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile, also known as TFEA, is a chemical compound that has been the subject of scientific research for its potential use in various fields.
作用機序
The mechanism of action of 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to selectively inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, including the GABA-A receptor and the NMDA receptor.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and modulates various signaling pathways involved in cancer progression. In vivo studies have shown that this compound exhibits neuroprotective effects, reduces inflammation, and improves cognitive function in animal models of neurodegenerative disorders.
実験室実験の利点と制限
5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its relatively high cost, limited availability, and potential toxicity at high concentrations.
将来の方向性
There are several future directions for further research on 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile. One area of interest is the development of novel this compound derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of this compound, including its interaction with specific enzymes and receptors in the body. Finally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings, with the ultimate goal of developing new therapeutic agents for the treatment of various diseases.
合成法
The synthesis method of 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile involves the reaction of 5-aminopyrazine-2-carbonitrile with 1-(2,2,2-trifluoroethyl)pyrrolidine-3-methanol in the presence of a catalyst. The resulting compound is then purified through various techniques, including column chromatography, recrystallization, and NMR spectroscopy.
科学的研究の応用
5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has been the subject of scientific research for its potential use in various fields, including medicinal chemistry, drug design, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. In drug design, this compound has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In organic synthesis, this compound has been employed as a reagent for the preparation of various functionalized pyrazine derivatives.
特性
IUPAC Name |
5-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N5/c13-12(14,15)8-20-2-1-9(7-20)4-18-11-6-17-10(3-16)5-19-11/h5-6,9H,1-2,4,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQXPETYYYZHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNC2=NC=C(N=C2)C#N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
![2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578557.png)
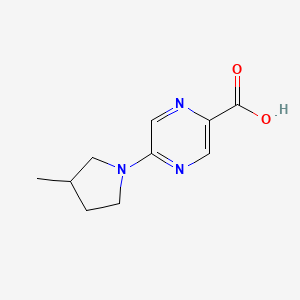
![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)
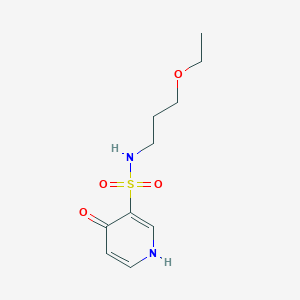
![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)
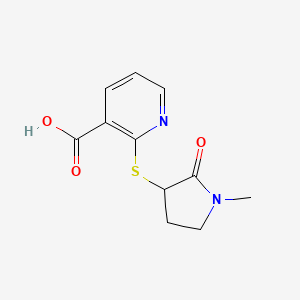
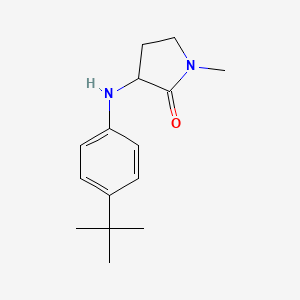

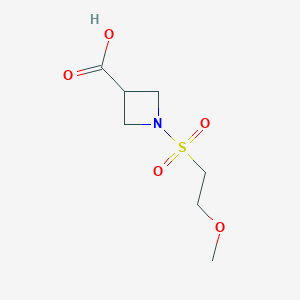
![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol](/img/structure/B7578615.png)
![5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B7578645.png)
![5-[(4-Methylcyclohexyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7578646.png)